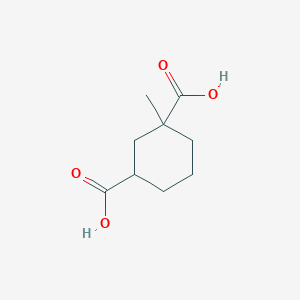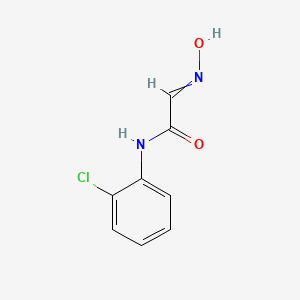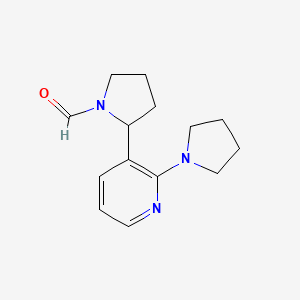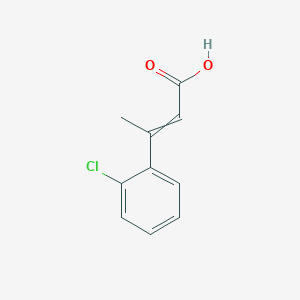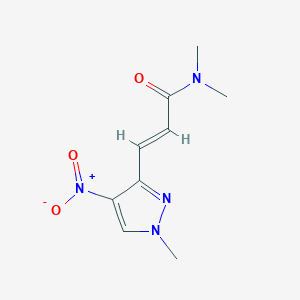
N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide typically involves the reaction of N,N-dimethylacrylamide with 1-methyl-4-nitro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxylated products, and substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitro-1H-pyrazole: Known for its energetic properties and used in the synthesis of high-energy materials.
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: A compound with similar structural features and applications in energetic materials.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Used in various synthetic applications and has similar reactivity.
Uniqueness
N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide is unique due to its combination of the dimethylacrylamide moiety with the nitropyrazole ring. This unique structure imparts specific reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H12N4O3 |
|---|---|
Peso molecular |
224.22 g/mol |
Nombre IUPAC |
(E)-N,N-dimethyl-3-(1-methyl-4-nitropyrazol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C9H12N4O3/c1-11(2)9(14)5-4-7-8(13(15)16)6-12(3)10-7/h4-6H,1-3H3/b5-4+ |
Clave InChI |
RYUFCXYAHBTFPU-SNAWJCMRSA-N |
SMILES isomérico |
CN1C=C(C(=N1)/C=C/C(=O)N(C)C)[N+](=O)[O-] |
SMILES canónico |
CN1C=C(C(=N1)C=CC(=O)N(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




